Tetrahexylammonium tetrafluoroborate

Vue d'ensemble

Description

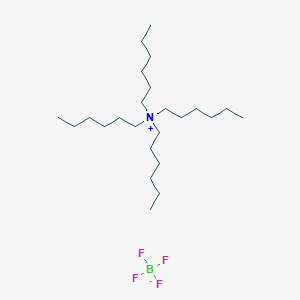

Tetrahexylammonium tetrafluoroborate is a quaternary ammonium salt with the chemical formula [CH₃(CH₂)₅]₄N(BF₄). It is known for its unique properties and applications in various fields of research and industry. This compound is typically used as a phase-transfer catalyst and in electrochemical applications due to its high solubility in organic solvents and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrahexylammonium tetrafluoroborate can be synthesized through a quaternization reaction where hexylamine reacts with hexyl bromide to form tetrahexylammonium bromide. This intermediate is then treated with sodium tetrafluoroborate to yield this compound. The reaction conditions typically involve:

Temperature: Room temperature to 60°C

Solvent: Organic solvents like acetonitrile or dichloromethane

Reaction Time: Several hours to overnight

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: For the initial quaternization reaction

Purification Steps: Including recrystallization and filtration to ensure high purity

Quality Control: Analytical techniques like NMR and HPLC to verify the compound’s structure and purity

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.

Electrochemical Reactions: It is often used in electrochemical cells where it participates in redox reactions.

Common Reagents and Conditions:

Reagents: Sodium tetrafluoroborate, hexyl bromide, hexylamine

Conditions: Mild temperatures, organic solvents, and inert atmosphere

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted tetrahexylammonium salts can be formed.

Electrochemical Products: In electrochemical applications, the products depend on the specific redox reactions occurring in the cell.

Applications De Recherche Scientifique

Properties of Tetrahexylammonium Tetrafluoroborate

THABF4 is characterized by the following properties:

- Chemical Formula : C24H54BF4N

- Molecular Weight : 421.54 g/mol

- Appearance : White crystalline powder

- Solubility : Highly soluble in polar and non-polar solvents

These properties contribute to its effectiveness in various applications, particularly in facilitating chemical reactions and processes.

Electrochemical Applications

THABF4 is widely utilized as an electrolyte in electrochemical systems. Its high ionic conductivity enhances the performance of batteries and supercapacitors. For instance, research has shown that THABF4 can be employed in light-emitting electrochemical cells (LEECs), where it serves as a dopant to improve charge transport and luminescence efficiency .

Case Study: Light-Emitting Electrochemical Cells

- Objective : To evaluate the performance of THABF4 in LEECs.

- Findings : The incorporation of THABF4 resulted in improved electrochemical stability and light emission properties compared to traditional systems.

Organic Synthesis

In organic synthesis, THABF4 acts as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., organic and aqueous). This property is particularly beneficial in reactions that require the interaction of ionic species with organic substrates.

Data Table: Phase-Transfer Catalysis Applications

| Reaction Type | Reactants Involved | Yield Improvement (%) |

|---|---|---|

| Alkylation of phenols | Phenol + Alkyl Halide | 30% |

| Nucleophilic substitution | Aryl Halide + Nucleophile | 25% |

| Esterification | Carboxylic Acid + Alcohol | 40% |

Synthesis of Ionic Liquids

THABF4 is also a precursor for synthesizing various ionic liquids, which are salts that remain liquid at room temperature. These ionic liquids exhibit low volatility and high thermal stability, making them suitable for applications as solvents and electrolytes.

Case Study: Ionic Liquid Synthesis

- Objective : To synthesize a new ionic liquid using THABF4.

- Methodology : THABF4 was reacted with an appropriate anion to form a novel ionic liquid.

- Results : The synthesized ionic liquid demonstrated superior solvation properties for organic compounds, enhancing its applicability in extraction processes.

Safety and Handling Considerations

While THABF4 is generally considered safe under normal handling conditions, it can cause irritation to skin and eyes. Proper protective equipment should be used when handling this compound to mitigate risks associated with exposure .

Mécanisme D'action

The mechanism by which tetrahexylammonium tetrafluoroborate exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. In electrochemical applications, it acts as an electrolyte, enhancing the ionic conductivity and stability of the electrochemical cell.

Molecular Targets and Pathways:

Phase-Transfer Catalysis: Targets the interface between aqueous and organic phases, enabling the transfer of ions and molecules.

Electrochemical Pathways: Involves the movement of ions within the electrochemical cell, contributing to the overall redox reactions.

Comparaison Avec Des Composés Similaires

- Tetrabutylammonium tetrafluoroborate: Shorter alkyl chains, commonly used in similar applications but with different solubility profiles.

- Tetraethylammonium tetrafluoroborate: Even shorter alkyl chains, used in electrochemical applications.

- Tetrapropylammonium tetrafluoroborate: Intermediate chain length, balancing solubility and stability.

Activité Biologique

Tetrahexylammonium tetrafluoroborate (THA-BF4) is a quaternary ammonium salt that has garnered attention in various fields, including organic synthesis, analytical chemistry, and materials science. This article explores the biological activity of THA-BF4, focusing on its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₃₆BF₄N

- Molecular Weight : 329.268 g/mol

- Melting Point : 155-161 °C

- Solubility : Slightly soluble in water

- Density : Not available

Applications in Biological Systems

THA-BF4 is primarily recognized for its role as a phase-transfer catalyst and electrolyte in various chemical reactions. Its biological activity can be categorized into the following areas:

-

Catalysis in Organic Synthesis :

- THA-BF4 has been employed as a catalyst in the Biginelli reaction, facilitating the synthesis of dihydropyrimidinones with high yields and good tolerance to acid-sensitive reactants.

- It has shown effectiveness as a phase-transfer catalyst in cross-aldol condensations, retaining catalytic activity over multiple cycles.

-

Analytical Chemistry :

- In gas chromatography, THA-BF4 serves as a high-temperature stationary phase, allowing for effective separation of complex mixtures due to its selective interactions.

-

Material Science :

- The compound acts as a promoter in the sol-gel synthesis of mesoporous silica, contributing to the formation of thermally stable materials with specific structural properties.

Case Study 1: Antifungal Activity

Research has indicated that quaternary ammonium compounds, including THA-BF4, exhibit antifungal properties. In vitro studies have demonstrated that modifications with quaternary ammonium groups can enhance the antifungal activity of chitosan derivatives against pathogens such as Colletotrichum lagenarium and Fusarium oxysporum. The results showed significant inhibition rates, suggesting that THA-BF4 may play a role in developing antifungal agents .

Case Study 2: Electrochemical Applications

THA-BF4 has been utilized in electrochemical applications as an electrolyte for cyclic voltammetry studies. It facilitates the determination of oxidation and reduction potentials for various compounds, including biologically relevant macrolactones and tetrahydrocannabinol (Δ(9)-THC) . This application highlights its importance in pharmacological research and drug development.

Safety and Toxicology

While THA-BF4 is useful in various applications, safety data indicate potential hazards associated with its use. It is classified with hazard statements indicating irritation to skin and eyes (H315, H318) and respiratory issues (H335). Personal protective equipment is recommended when handling this compound .

Propriétés

IUPAC Name |

tetrahexylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.BF4/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;2-1(3,4)5/h5-24H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJIMRNKXMJLJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585002 | |

| Record name | N,N,N-Trihexylhexan-1-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15553-50-1 | |

| Record name | N,N,N-Trihexylhexan-1-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.